molecular formula C16H24FNO5S2 B2964857 4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2309798-66-9

4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2964857
CAS RN: 2309798-66-9
M. Wt: 393.49
InChI Key: IMRCRYRIFHVYTL-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a fluoro group, a tetrahydro-2H-thiopyran group, and a benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The ethoxy and fluoro groups are attached to a benzene ring, which is also connected to a sulfonamide group. The sulfonamide is further connected to a tetrahydro-2H-thiopyran ring via a methylene bridge .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the ethoxy group might undergo reactions typical of ethers, while the fluoro group might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like sulfonamide might increase its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showcases the potential for applications in photodynamic therapy (PDT). These compounds, characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II PDT mechanisms, indicating their potential utility in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activity

Research on 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed their cytotoxic activities and potential as carbonic anhydrase inhibitors. The compounds exhibited interesting cytotoxic activities crucial for further anti-tumor studies, alongside strong inhibition against human cytosolic isoforms of carbonic anhydrase, highlighting their relevance in developing new anticancer agents (Gul et al., 2016).

Enzyme Inhibition

Synthetic efforts have led to the creation of benzenesulfonamide derivatives with significant inhibitory effects on carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. These studies showcase the potential of benzenesulfonamide derivatives in designing new inhibitors for therapeutic applications, particularly for conditions where CA activity modulation is beneficial (Dudutienė et al., 2013).

Sensing and Bioimaging Applications

The development of colorimetric and fluorescence probes based on benzenesulfonamide derivatives for the selective detection of ions in aqueous solutions demonstrates another significant application. Such probes, through their sensing mechanism involving structural changes upon ion binding, offer potential in bioimaging and environmental monitoring, particularly for detecting metal ions in living cells and ecosystems (Ravichandiran et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a drug, studies could focus on its pharmacological effects and potential therapeutic uses .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO5S2/c1-2-22-15-4-3-13(11-14(15)17)25(20,21)18-12-16(23-8-7-19)5-9-24-10-6-16/h3-4,11,18-19H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCRYRIFHVYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

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